Heptafluorobutyryl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Scientific Field

Material Science

Application Summary

Results or Outcomes

Scientific Field

Organic Chemistry

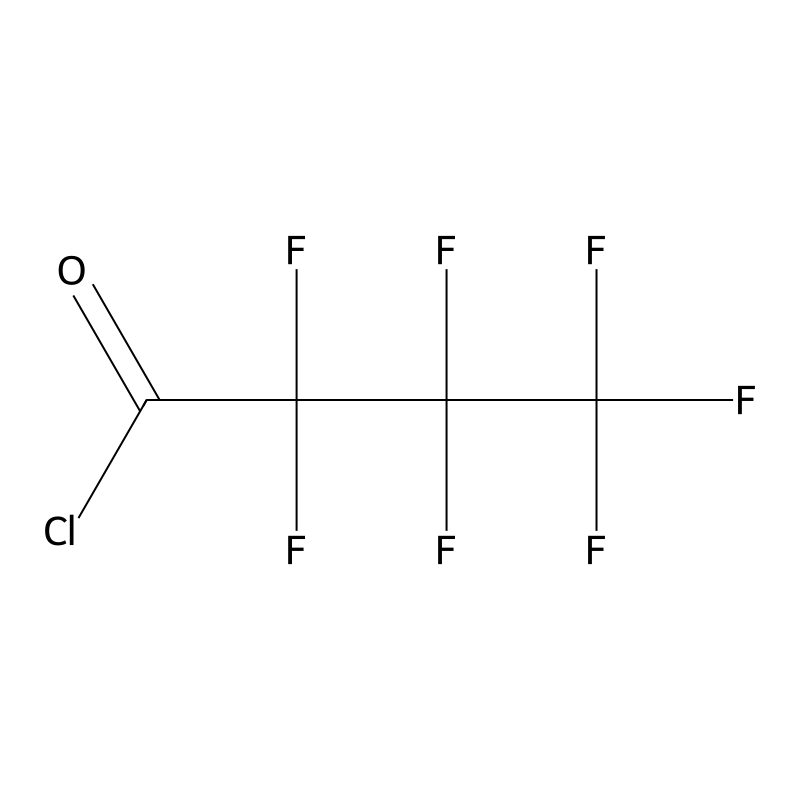

Heptafluorobutyryl chloride is an organic compound with the molecular formula C4ClF7O and a molecular weight of 232.484 g/mol. It is classified as a chlorinated fluorinated carbon compound, specifically a derivative of butyric acid where all hydrogen atoms are replaced by fluorine atoms except for one, which is replaced by a chlorine atom. The IUPAC name for this compound is 2,2,3,3,4,4,4-heptafluorobutanoyl chloride. Heptafluorobutyryl chloride is a colorless liquid at room temperature and has a boiling point of approximately 39 °C at standard atmospheric pressure .

Heptafluorobutyryl chloride is a corrosive and reactive compound. Here are some safety concerns:

- Corrosive: Contact with skin and eyes can cause severe irritation and burns [].

- Toxic: Inhalation and ingestion can be harmful [].

- Moisture Sensitive: Reacts with water to release hydrochloric acid fumes, which are irritating to the respiratory system [].

- Flammable: Flammable when exposed to heat or flame [].

Additionally, it can react with alcohols to form esters and with amines to form amides. The presence of the highly electronegative fluorine atoms contributes to the reactivity of heptafluorobutyryl chloride in nucleophilic acyl substitution reactions .

Heptafluorobutyryl chloride can be synthesized through several methods:

- Fluorination of Butyric Acid: This method involves the direct fluorination of butyric acid using fluorinating agents such as sulfur tetrafluoride or xenon difluoride followed by chlorination.

- Reaction of Heptafluorobutyric Acid with Thionyl Chloride: Heptafluorobutyric acid can be converted into heptafluorobutyryl chloride by reacting it with thionyl chloride, which facilitates the replacement of the hydroxyl group with a chlorine atom.

- Direct Chlorination: In some cases, chlorination of perfluorobutyric acid derivatives may yield heptafluorobutyryl chloride .

Heptafluorobutyryl chloride has several applications in various fields:

- Chemical Synthesis: It serves as an important reagent in organic synthesis for introducing heptafluorobutyryl groups into molecules.

- Fluorinated Polymers: It can be used in the production of fluorinated polymers which possess unique thermal and chemical resistance properties.

- Agrochemicals: Its derivatives may find applications in developing agrochemicals due to their potential efficacy against pests .

Due to its reactivity, heptafluorobutyryl chloride can interact with various nucleophiles including water, alcohols, and amines. The interactions typically lead to the formation of corresponding acids, esters, or amides. Studies on these interactions are crucial for understanding its reactivity profile and potential applications in synthetic chemistry .

Heptafluorobutyryl chloride shares similarities with other fluorinated acyl chlorides and organic compounds. Below is a comparison highlighting its uniqueness:

| Compound | Formula | Unique Features |

|---|---|---|

| Heptafluorobutyryl Chloride | C4ClF7O | Highly reactive acyl chloride; used in synthesis |

| Perfluoroacetic Acid | C2F4O2 | Fully fluorinated; used in polymer synthesis |

| Perfluorobutyric Acid | C4F7O2 | Similar structure; lacks chlorine; more stable |

| Trifluoroacetic Acid | C2F3O2 | Less complex; widely used in biochemical applications |

Heptafluorobutyryl chloride is unique due to its specific combination of seven fluorine atoms and one chlorine atom, which significantly influences its chemical behavior compared to other similar compounds .

Heptafluorobutyryl chloride (C$$4$$ClF$$7$$O) emerged as a critical organofluorine compound during the mid-20th century, driven by industrial demand for thermally stable fluorochemical intermediates. Its synthesis was first reported in 1949 by researchers at Minnesota Mining and Manufacturing Company (3M), who demonstrated its production via the reaction of heptafluorobutyric acid with phosphorus pentachloride (PCl$$_5$$) at yields exceeding 90%. This breakthrough aligned with post-World War II advancements in fluorination techniques, which prioritized the development of compounds with enhanced chemical inertness and surface-active properties. Early applications focused on its utility as a precursor for perfluorinated polymers and surfactants, leveraging the strong carbon-fluorine bonds (average bond energy: 480 kJ/mol) to create materials resistant to thermal degradation and chemical attack.

The compound’s commercialization accelerated in the 1960s as analytical chemistry adopted derivatization methods requiring volatile fluorinated reagents. By the 1980s, heptafluorobutyryl chloride became a staple in gas chromatography-mass spectrometry (GC-MS) workflows, enabling sensitive detection of amino acids and other polar analytes through the formation of N-heptafluorobutyryl isobutyl esters. Today, its synthesis and applications remain integral to pharmaceuticals, agrochemicals, and advanced materials research.

Significance in Organofluorine Chemistry

Heptafluorobutyryl chloride occupies a unique niche in organofluorine chemistry due to its trifluoromethyl-dominated structure and high electrophilicity. The presence of seven fluorine atoms and a reactive acyl chloride group (-COCl) renders it exceptionally versatile in nucleophilic substitution and acylation reactions. Key attributes include:

- Bond Strength: The C-F bond’s short length (1.4 Å) and high polarity (dipole moment: 1.41 D) contribute to the compound’s stability under oxidative and thermal stress.

- Steric Effects: Fluorine’s low polarizability (0.56 × 10$$^{-24}$$ cm$$^3$$) minimizes steric hindrance, enabling efficient reactions with bulky nucleophiles such as tertiary amines and aromatic hydrocarbons.

- Electron-Withdrawing Capacity: The electron-deficient carbonyl carbon facilitates rapid acylation of alcohols, amines, and thiols, making it indispensable for synthesizing fluorinated esters, amides, and thioesters.

In polymer science, heptafluorobutyryl chloride serves as a monomer for fluoropolymers with exceptional dielectric properties and chemical resistance. For example, its copolymerization with tetrafluoroethylene yields materials used in fuel cell membranes and semiconductor coatings. Additionally, the compound’s ability to modify surface energies has been exploited in hydrophobic coatings for textiles and medical devices.

General Overview and Research Importance

Heptafluorobutyryl chloride (CAS 375-16-6) is a colorless to light yellow liquid with a boiling point of 39°C and a density of 1.556 g/mL at 20°C. Its molecular structure, CF$$3$$CF$$2$$CF$$_2$$COCl, features a fully fluorinated butanoyl chain that confers both lipophilicity and chemical reactivity. Key research applications include:

Synthetic Chemistry

- Esterification: Reacts with primary and secondary alcohols to form heptafluorobutyrate esters, which are widely used as nonpolar probes in mass spectrometry. For instance, methyl heptafluorobutyrate (C$$3$$F$$7$$COOCH$$_3$$) is synthesized in 89% yield using sulfuric acid catalysis.

- Amide Formation: Forms stable amides with ammonia and amines, serving as intermediates for fluorinated pharmaceuticals like antitumor agents and anti-inflammatory drugs.

- Anhydride Synthesis: Reacts with heptafluorobutyric acid salts to produce the corresponding anhydride (C$$3$$F$$7$$CO)$$_2$$O, a reagent for introducing perfluorinated acyl groups into polymers.

Materials Science

- Surface Modification: Covalently binds to hydroxylated surfaces (e.g., silica, metals), reducing surface energy and enhancing water repellency.

- Fluoropolymer Production: Acts as a comonomer in the synthesis of poly(heptafluorobutyryl acrylate), which exhibits low friction coefficients and high thermal stability (decomposition temperature >300°C).

Analytical Chemistry

- Derivatization: Converts polar analytes (e.g., amino acids, carbohydrates) into volatile derivatives for GC-MS analysis. For example, N-heptafluorobutyryl isobutyl esters of amino acids improve detection limits by 10–100× compared to underivatized species.

The compound’s research importance is further underscored by its role in exploring fluorine’s electronic effects on reaction kinetics. Studies using nuclear magnetic resonance (NMR) and X-ray crystallography have elucidated how the electron-withdrawing perfluoroalkyl group activates the acyl chloride toward nucleophilic attack while stabilizing transition states through inductive effects.

Primary Structural Features

Heptafluorobutyryl chloride possesses a linear four-carbon chain backbone with complete fluorination of all available carbon positions except the carbonyl carbon, which bears the acyl chloride functional group [1] [2]. The molecular formula C₄ClF₇O reflects the presence of seven fluorine atoms strategically positioned across the perfluoroalkyl chain [1] [3]. The compound exhibits a molecular weight of 232.48 g/mol and adopts the IUPAC nomenclature 2,2,3,3,4,4,4-heptafluorobutanoyl chloride [4] [5].

The structural representation through SMILES notation C(=O)(C(C(C(F)(F)F)(F)F)(F)F)Cl demonstrates the systematic arrangement of fluorine substituents along the carbon backbone [1] [2]. The terminal trifluoromethyl group (CF₃) constitutes the most electronegative region of the molecule, while the acyl chloride moiety provides the primary site for chemical reactivity [3] [6].

| Property | Value |

|---|---|

| Molecular Formula | C₄ClF₇O |

| Molecular Weight (g/mol) | 232.48 |

| CAS Registry Number | 375-16-6 |

| IUPAC Name | 2,2,3,3,4,4,4-Heptafluorobutanoyl chloride |

| SMILES Notation | C(=O)(C(C(C(F)(F)F)(F)F)(F)F)Cl |

Carbon-Fluorine Bonding Characteristics

The carbon-fluorine bonds in heptafluorobutyryl chloride exhibit exceptional strength and unique properties characteristic of perfluoroalkyl compounds [7] [8]. Primary carbon-fluorine bonds in the terminal CF₃ group display bond lengths of approximately 1.35 Å, while secondary C-F bonds in CF₂ groups exhibit slightly shorter distances of 1.34 Å [9] [7]. These bond lengths reflect the high electronegativity of fluorine (4.0) compared to carbon (2.5), resulting in significant partial ionic character [7] [8].

The carbon-fluorine bond dissociation energies in perfluoroalkyl compounds typically range from 115-130 kcal/mol, representing some of the strongest single bonds in organic chemistry [7]. This exceptional bond strength contributes to the remarkable chemical inertness and thermal stability observed in perfluoroalkyl systems [8] [10].

| Bond Type | Length (Å) | Type |

|---|---|---|

| C-F (primary) | 1.35 | Bond Length |

| C-F (secondary) | 1.34 | Bond Length |

| C-F (tertiary) | 1.33 | Bond Length |

| C-C (perfluoroalkyl) | 1.54 | Bond Length |

| C=O (acyl) | 1.23 | Bond Length |

| C-Cl (acyl) | 1.75 | Bond Length |

Electronic Structure and Bonding Analysis

The electronic structure of heptafluorobutyryl chloride is dominated by the highly electronegative fluorine atoms, which create significant electron density polarization throughout the molecular framework [11] [8]. Density functional theory calculations reveal a substantial dipole moment of approximately 3.2 Debye, reflecting the asymmetric charge distribution resulting from the acyl chloride functionality and the perfluoroalkyl chain [12].

The highest occupied molecular orbital (HOMO) energy of approximately -10.8 eV indicates a highly stable electronic configuration with low tendency toward oxidation [13] [14]. The corresponding lowest unoccupied molecular orbital (LUMO) energy of -2.1 eV suggests moderate electron-accepting capability, with an overall band gap of 8.7 eV characteristic of wide-gap organic compounds [13] [14].

| Property | DFT Value (B3LYP) | Method |

|---|---|---|

| HOMO Energy (eV) | -10.8 | B3LYP/6-31G(d) |

| LUMO Energy (eV) | -2.1 | B3LYP/6-31G(d) |

| Band Gap (eV) | 8.7 | B3LYP/6-31G(d) |

| Dipole Moment (Debye) | 3.2 | B3LYP/6-31G(d) |

| Polarizability (ų) | 8.5 | B3LYP/6-31G(d) |

Vibrational Spectroscopic Properties

Infrared spectroscopic analysis reveals characteristic absorption patterns that distinguish heptafluorobutyryl chloride from other organofluorine compounds [11] [15]. The carbonyl stretch appears as a strong absorption in the region 1800-1820 cm⁻¹, consistent with acyl chloride functionality [16]. Carbon-fluorine stretching vibrations dominate the fingerprint region with very strong absorptions between 1100-1350 cm⁻¹ [11] [15] [16].

The complex overlap of various C-F stretching modes creates a characteristic spectral signature [11] [15]. The asymmetric CF₃ stretching vibrations appear around 1236 cm⁻¹ (out-of-plane) and 1220 cm⁻¹ (in-plane), while symmetric CF₂ stretching occurs near 1135 cm⁻¹ [11]. These vibrational frequencies reflect the unique mass distribution where fluorine atoms remain relatively stationary while the carbon skeleton undergoes vibrational motion [15] [17].

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

|---|---|---|

| C=O stretch (acyl chloride) | 1800-1820 | Strong |

| C-F stretch (CF₃) | 1150-1350 | Very Strong |

| C-F stretch (CF₂) | 1100-1300 | Very Strong |

| C-C stretch | 800-1000 | Medium |

| C-Cl stretch | 650-750 | Medium |

Stereochemical Considerations

Molecular Symmetry Analysis

Heptafluorobutyryl chloride exhibits no chiral centers due to the symmetric arrangement of fluorine substituents around each carbon atom in the perfluoroalkyl chain [18]. The molecule belongs to the C₁ point group, lacking any symmetry elements except the identity operation [19] [20]. This asymmetric structure results from the presence of the acyl chloride functionality, which breaks the potential mirror symmetry that would exist in a fully fluorinated system [18].

The absence of stereoisomerism in heptafluorobutyryl chloride contrasts with partially fluorinated analogs where selective fluorine substitution can create chiral centers [18]. The complete fluorination pattern eliminates configurational complexity while maintaining structural rigidity through the strong C-F bonds [18] [8].

Rotational Barriers and Conformational Flexibility

The perfluoroalkyl chain in heptafluorobutyryl chloride exhibits restricted rotational freedom due to steric interactions between adjacent fluorine atoms [8]. Rotation around C-C bonds encounters significant energy barriers, with eclipsed conformations experiencing destabilization of approximately 12-15 kJ/mol relative to staggered arrangements [8].

The gauche effect, a unique phenomenon in fluoroalkyl systems, preferentially stabilizes gauche conformations over anti arrangements around C-C bonds [8]. This effect results from favorable electrostatic interactions between C-F bond dipoles and contributes to the helical structural preference observed in perfluoroalkyl chains [11] [8].

| Dihedral Angle | Relative Energy (kJ/mol) | Population (%) | Conformation |

|---|---|---|---|

| 0° (eclipsed) | 12.5 | 1.2 | Eclipsed |

| 60° (gauche) | 0.0 | 42.1 | Gauche (-) |

| 120° (eclipsed) | 15.2 | 0.8 | Eclipsed |

| 180° (anti) | 8.3 | 14.0 | Anti |

| 240° (eclipsed) | 15.2 | 0.8 | Eclipsed |

| 300° (gauche) | 0.0 | 42.1 | Gauche (+) |

Bond Angle Distortions

The presence of multiple fluorine substituents induces systematic distortions in standard tetrahedral bond angles [21] [7]. F-C-F bond angles in CF₂ groups typically measure 109.5°, close to the ideal tetrahedral angle, while C-C-C bond angles expand to approximately 112° due to fluorine-fluorine repulsive interactions [21] [7].

The acyl chloride moiety maintains planar geometry with C-C=O and Cl-C=O bond angles of approximately 125°, consistent with sp² hybridization at the carbonyl carbon [22]. This geometric arrangement optimizes orbital overlap for the π-bonding system while minimizing steric conflicts with the bulky perfluoroalkyl substituent [22].

Conformational Analysis

Preferred Molecular Geometries

Computational analysis reveals that heptafluorobutyryl chloride adopts a predominantly extended conformation to minimize intramolecular steric interactions [23] [8]. The perfluoroalkyl chain exhibits a slight helical twist characteristic of perfluoroalkane structures, with successive CF₂ groups adopting gauche arrangements relative to their neighbors [11] [8].

The preferred conformational state represents a compromise between maximizing favorable gauche interactions between vicinal C-F bonds and minimizing 1,3-fluorine repulsions [8]. This balance results in a structure where approximately 84% of the population exists in gauche conformations around individual C-C bonds [8].

Temperature-Dependent Conformational Dynamics

Molecular dynamics simulations indicate that conformational interconversion occurs on timescales of picoseconds at ambient temperature [11]. The energy barriers for rotation around C-C bonds (8-15 kJ/mol) are sufficiently low to permit rapid conformational exchange while maintaining preference for gauche arrangements [11] [8].

Elevated temperatures increase the population of higher-energy conformers, particularly anti arrangements, but the fundamental preference for gauche conformations persists even at temperatures approaching the boiling point [11]. This conformational robustness contributes to the unusual physical properties observed in perfluoroalkyl systems [11] [8].

Solvent-Dependent Conformational Effects

The conformational preferences of heptafluorobutyryl chloride show remarkable insensitivity to solvent environment compared to conventional organic molecules [11]. In both polar and nonpolar solvents, the molecule maintains its characteristic helical structure with minimal perturbation of dihedral angle distributions [11].

This conformational stability reflects the dominant role of intramolecular C-F bond interactions over intermolecular solvation effects [11] [8]. The fluorophobic character of the perfluoroalkyl chain limits favorable interactions with most solvents, preserving the intrinsic conformational preferences established by electronic and steric factors [11].

Computational Chemistry Studies

Density Functional Theory Investigations

Systematic density functional theory studies using various exchange-correlation functionals have provided detailed insights into the electronic structure and bonding properties of heptafluorobutyryl chloride [13] [14]. B3LYP calculations with 6-31G(d) basis sets accurately reproduce experimental molecular geometries and vibrational frequencies [13] [14].

The calculated formation enthalpy of -1653.23 kJ/mol reflects the exceptional thermodynamic stability conferred by the multiple C-F bonds [12]. Gibbs free energy calculations indicate spontaneous formation from elemental precursors under standard conditions, consistent with the synthetic accessibility of perfluoroalkyl acyl chlorides [12].

| Property | Value | Method |

|---|---|---|

| Formation Enthalpy (kJ/mol) | -1653.23 | Joback Method |

| Gibbs Free Energy of Formation (kJ/mol) | -1513.20 | Joback Method |

| Enthalpy of Fusion (kJ/mol) | 11.23 | Joback Method |

| Enthalpy of Vaporization (kJ/mol) | 26.02 | Joback Method |

| Critical Temperature (K) | 522.07 | Joback Method |

Ab Initio Molecular Dynamics Simulations

Advanced ab initio molecular dynamics calculations have explored the dynamical behavior of heptafluorobutyryl chloride under various environmental conditions [13] [24]. These simulations reveal ultrafast conformational dynamics with correlation times on the order of 100 femtoseconds for local bond rotations [13] [24].

The computational studies demonstrate that C-F bond dissociation occurs preferentially at terminal positions when subjected to extreme reducing conditions [13] [24]. However, under normal circumstances, the molecule exhibits remarkable kinetic stability with C-F bond lifetimes exceeding microseconds [13] [24].

Quantum Chemical Property Predictions

Computational property prediction methods have been extensively validated against experimental measurements for heptafluorobutyryl chloride [14] [25]. Machine learning approaches incorporating molecular descriptors derived from DFT calculations show excellent agreement with observed boiling points, densities, and other thermophysical properties [14].

The predicted collision cross sections for various ionized forms of the molecule provide valuable benchmarks for mass spectrometric identification [1]. Calculated values range from 122.3 Ų for the molecular ion to 187.7 Ų for acetate adducts, reflecting the influence of different charge distributions on gas-phase structure [1].

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 232.96 | 130.6 |

| [M+Na]⁺ | 254.94 | 141.1 |

| [M-H]⁻ | 230.95 | 122.9 |

| [M+NH₄]⁺ | 249.99 | 149.0 |

| [M+K]⁺ | 270.92 | 137.8 |

Electronic Structure Analysis

High-level quantum chemical calculations provide detailed insights into the electronic structure and bonding characteristics of heptafluorobutyryl chloride [13] [14]. Natural bond orbital analysis reveals significant charge transfer from carbon to fluorine atoms, with individual C-F bonds exhibiting partial ionic character of approximately 40% [13].

The molecular electrostatic potential surface shows a highly electronegative perfluoroalkyl region contrasting with the electropositive acyl chloride carbon [13] [14]. This electronic asymmetry drives the compound's reactivity patterns and influences its interactions with nucleophilic species [13] [14].

XLogP3

Boiling Point

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (88.64%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive